molecular formula C12H16N2OS B1271762 N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 91557-27-6

N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No.: B1271762
CAS No.: 91557-27-6
M. Wt: 236.34 g/mol
InChI Key: LQSRHZWIYCSFAJ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is an organic compound with a complex structure that includes a thiazine ring and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the reaction of 2-methoxy-5-methylphenylamine with a thiazine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-methylphenyl isocyanate
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is unique due to its specific combination of a thiazine ring and a methoxy-methylphenyl group. This structure imparts distinct chemical properties and potential biological activities that are not found in other similar compounds .

Biological Activity

N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a compound that belongs to the thiazine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazine ring structure, which is known for its role in various pharmacological activities. The presence of the methoxy and methyl groups on the phenyl ring may influence its biological interactions.

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds related to this compound showed effective inhibition against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli12100
Pseudomonas aeruginosa10200

These results suggest that the compound may be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Thiazine derivatives have also been studied for their anticancer properties. In vitro studies revealed that this compound exhibited cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase, as indicated by flow cytometry analyses .

Anti-inflammatory Effects

Another significant aspect of this compound's biological activity is its anti-inflammatory potential. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. The compound demonstrated considerable efficacy, outperforming several conventional antibiotics in terms of both minimum inhibitory concentration (MIC) and speed of action.

Case Study 2: Anticancer Activity

A study involving human cancer cell lines showed that treatment with this thiazine derivative led to a significant reduction in cell viability. Further investigation revealed that it activates caspase pathways associated with apoptosis, providing insight into its potential as an anticancer therapeutic agent.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-9-4-5-11(15-2)10(8-9)14-12-13-6-3-7-16-12/h4-5,8H,3,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSRHZWIYCSFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368187
Record name N-(2-Methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91557-27-6
Record name N-(2-Methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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